molecular formula C20H19BrN2 B4920199 (E)-2-(3-bromophenyl)-3-(4-piperidin-1-ylphenyl)prop-2-enenitrile

(E)-2-(3-bromophenyl)-3-(4-piperidin-1-ylphenyl)prop-2-enenitrile

Cat. No.: B4920199
M. Wt: 367.3 g/mol
InChI Key: QMDIZODPFWBFHN-AQTBWJFISA-N
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Description

(E)-2-(3-bromophenyl)-3-(4-piperidin-1-ylphenyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles. This compound features a bromophenyl group, a piperidinylphenyl group, and a nitrile group, making it a molecule of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(3-bromophenyl)-3-(4-piperidin-1-ylphenyl)prop-2-enenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzaldehyde and 4-piperidinylbenzaldehyde.

    Condensation Reaction: These aldehydes undergo a condensation reaction with malononitrile in the presence of a base such as sodium ethoxide to form the intermediate compound.

    Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(3-bromophenyl)-3-(4-piperidin-1-ylphenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes or alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(E)-2-(3-bromophenyl)-3-(4-piperidin-1-ylphenyl)prop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-2-(3-bromophenyl)-3-(4-piperidin-1-ylphenyl)prop-2-enenitrile would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(3-chlorophenyl)-3-(4-piperidin-1-ylphenyl)prop-2-enenitrile
  • (E)-2-(3-fluorophenyl)-3-(4-piperidin-1-ylphenyl)prop-2-enenitrile
  • (E)-2-(3-methylphenyl)-3-(4-piperidin-1-ylphenyl)prop-2-enenitrile

Uniqueness

(E)-2-(3-bromophenyl)-3-(4-piperidin-1-ylphenyl)prop-2-enenitrile is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in designing new compounds with specific desired properties.

Properties

IUPAC Name

(E)-2-(3-bromophenyl)-3-(4-piperidin-1-ylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2/c21-19-6-4-5-17(14-19)18(15-22)13-16-7-9-20(10-8-16)23-11-2-1-3-12-23/h4-10,13-14H,1-3,11-12H2/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDIZODPFWBFHN-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)C=C(C#N)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=CC=C(C=C2)/C=C(/C#N)\C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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